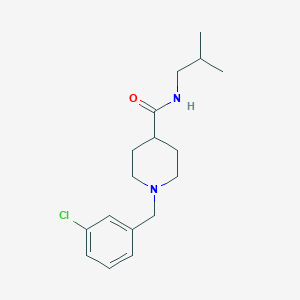![molecular formula C22H30N2O6S2 B5032931 (4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5032931.png)
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of sulfonamide derivatives and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and histone deacetylase (HDAC). These enzymes are involved in inflammation and cancer cell growth. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and cellular detoxification.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. This compound inhibits the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. This compound also inhibits the activity of LOX, which is involved in the production of leukotrienes that cause inflammation. This compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine has several advantages for lab experiments, including its low toxicity and high stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in biological systems.
Direcciones Futuras
For research include investigating its potential therapeutic effects in other diseases and developing new synthesis methods.
Métodos De Síntesis
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine can be synthesized using different methods, including the reaction of 4-methoxybenzylamine with 4-methoxybenzaldehyde followed by the addition of bis(propylsulfonyl)methane and triethylamine. Another method involves the reaction of 4-methoxybenzaldehyde with 4-methoxybenzylamine in the presence of bis(propylsulfonyl)methane and triethylamine, followed by the addition of acetic anhydride and triethylamine. The yield of this compound using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disease. Studies have shown that this compound has anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. This compound has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-N,1-N'-bis(4-methoxyphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6S2/c1-5-15-31(25,26)22(32(27,28)16-6-2)21(23-17-7-11-19(29-3)12-8-17)24-18-9-13-20(30-4)14-10-18/h7-14,23-24H,5-6,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNYTMBKZAILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B5032854.png)
![2-(5-bromo-2-hydroxy-3-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5032861.png)
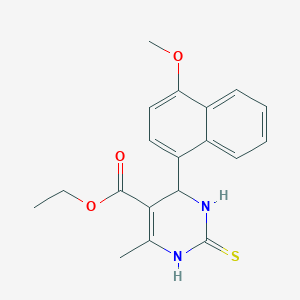
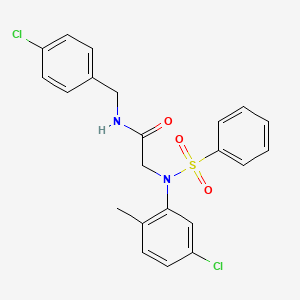
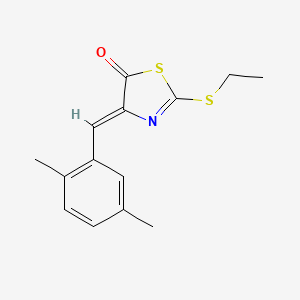
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5032896.png)
![4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B5032904.png)
![3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
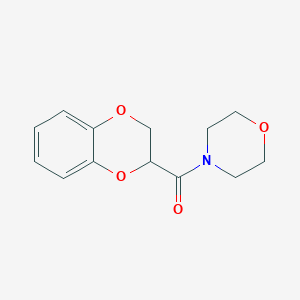

![2,2'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]diethanol](/img/structure/B5032930.png)
![1-[6-(2-naphthyloxy)hexyl]pyrrolidine](/img/structure/B5032939.png)
